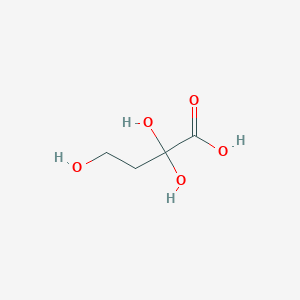

2,2,4-Trihydroxybutanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C4H8O5 |

|---|---|

Molekulargewicht |

136.1 g/mol |

IUPAC-Name |

2,2,4-trihydroxybutanoic acid |

InChI |

InChI=1S/C4H8O5/c5-2-1-4(8,9)3(6)7/h5,8-9H,1-2H2,(H,6,7) |

InChI-Schlüssel |

IASCKZVQSNCRPV-UHFFFAOYSA-N |

SMILES |

C(CO)C(C(=O)O)(O)O |

Kanonische SMILES |

C(CO)C(C(=O)O)(O)O |

Herkunft des Produkts |

United States |

2,2,4-Trihydroxybutanoic Acid: Chemical Dynamics, Metabolic Engineering, and Analytical Methodologies

Target Audience: Systems biologists, analytical chemists, and metabolic engineering professionals.

Executive Summary & Structural Duality

2,2,4-Trihydroxybutanoic acid (2,2,4-THBA) is a short-chain polyhydroxy carboxylic acid that occupies a unique and highly reactive node in both natural and engineered biological systems. While originally identified as a rare endogenous metabolite in the parasite Trypanosoma brucei[1], its true significance in modern biotechnology stems from its structural duality.

In aqueous, physiological environments, 2,2,4-THBA exists in a dynamic equilibrium as the gem-diol hydrate of 4-hydroxy-2-oxobutanoic acid (HOB) [2]. Because the alpha-keto carbon (C2) of HOB is highly electrophilic, nucleophilic attack by water readily yields the 2,2,4-trihydroxybutanoic acid hydrate[3]. Understanding this keto-hydrate tautomerization is critical for researchers engineering synthetic carbon-assimilation pathways or developing liquid chromatography-mass spectrometry (LC-MS) assays for its quantification.

Physicochemical Profile

The physicochemical properties of this compound dictate its behavior in both biological matrices and analytical columns. The table below summarizes the quantitative data for both the keto and hydrate forms.

| Property | 2,2,4-Trihydroxybutanoic Acid (Hydrate) | 4-Hydroxy-2-oxobutanoic Acid (Keto) |

| PubChem CID | 5282933[1] | 11963036[3] |

| Molecular Formula | C₄H₈O₅[1] | C₄H₆O₄[3] |

| Monoisotopic Mass | 136.03717 Da[1] | 118.02661 Da[3] |

| SMILES | C(CO)C(C(=O)O)(O)O[1] | C(CO)C(=O)C(=O)O[3] |

| Predicted XLogP3 | -1.9[1] | -1.1[3] |

| [M-H]⁻ Adduct (m/z) | 135.029 (Theoretical) | 117.019[4] |

Biological Significance & Synthetic Metabolism

Natural Occurrence

In natural biological systems, 2,2,4-THBA is recognized as a metabolite involved in the nitrogen and amino acid metabolism of Trypanosoma brucei, the etiological agent of African sleeping sickness[1][5]. Its presence is often linked to the promiscuous activity of endogenous aminotransferases[6].

Synthetic Biology and the "Serine Shunt"

The most profound application of 2,2,4-THBA/HOB lies in synthetic biology, specifically in engineering microbial cell factories to assimilate one-carbon (C1) feedstocks like formate and formaldehyde to combat resource scarcity[7].

Because canonical metabolism lacks efficient formaldehyde assimilation routes, researchers have engineered synthetic pathways utilizing underground metabolism—promiscuous enzyme activities not typically utilized in nature. The E. coli enzyme 2-keto-3-deoxy-L-rhamnonate aldolase (RhmA) has been shown to promiscuously condense pyruvate and formaldehyde to generate HOB (and its hydrate, 2,2,4-THBA)[8][9].

From this central node, the metabolite can be routed in two valuable directions:

-

Biomass Generation: HOB transaminases (HAT) can aminate the compound to yield homoserine, a precursor for essential amino acids like threonine and methionine, effectively linking C1 assimilation to cell growth[9].

-

High-Value Chemicals: Engineered lactate dehydrogenases (e.g., LdhA from Lactococcus lactis) can reduce the carbonyl group to yield 2,4-dihydroxybutyrate (DHB) and 1,2,4-butanetriol, which are precursors for pharmaceuticals and explosives[2][6].

Metabolic routing of 4-hydroxy-2-oxobutanoate and 2,2,4-THBA in synthetic pathways.

Analytical Methodology: LC-HRMS Protocol

Accurate quantification of 2,2,4-THBA requires overcoming significant analytical hurdles. Due to its low molecular weight and high polarity (XLogP3 of -1.9), the compound exhibits near-zero retention on standard C18 reverse-phase columns, co-eluting with the solvent front and suffering from severe ion suppression[1].

Causality of Method Design: To resolve this, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed. HILIC utilizes a polar stationary phase (e.g., zwitterionic ZicHILIC) and a highly organic mobile phase, allowing water-soluble, polar metabolites to partition effectively and achieve baseline separation[9]. Furthermore, because the keto-hydrate equilibrium is sensitive to enzymatic degradation, rapid metabolic quenching is strictly required.

Self-Validating Extraction & Quantification Workflow

-

Metabolic Quenching: Rapidly inject the microbial broth into pre-chilled (-80°C) 100% methanol. Validation check: The sudden temperature drop and solvent shock instantly denature transaminases and aldolases, preventing the artificial generation or degradation of 2,2,4-THBA post-sampling.

-

Internal Standard Spiking: Add a known concentration of ¹³C-labeled homoserine or a synthetic structural analog to the quenched mixture to calculate extraction efficiency and normalize matrix effects.

-

Phase Separation: Add chloroform and LC-MS grade water to induce a biphasic separation. Centrifuge at 14,000 × g for 10 minutes. Extract the upper aqueous phase containing the polar 2,2,4-THBA.

-

Chromatographic Separation: Inject onto a ZicHILIC SeQuant column (150 × 2.1 mm, 3.5 μm)[9].

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Run at a constant flow rate of 0.3 mL/min, starting at high organic (95% B) and gradually increasing the aqueous phase to elute the highly polar hydrate[9].

-

-

High-Resolution Mass Spectrometry (HRMS): Operate in Negative Electrospray Ionization (ESI-) mode. Target the exact [M-H]⁻ mass of the keto form (m/z 117.019) and the hydrate form (m/z 135.029)[4][10].

Step-by-step LC-HRMS workflow for the extraction and quantification of 2,2,4-THBA/HOB.

Safety, Handling, and Stability

When utilized as a synthesized standard for analytical curves or in vitro assays, 2,2,4-Trihydroxybutanoic acid and its keto derivative must be handled with strict safety protocols.

-

Hazard Classification: The compound is classified under hazard statement H314, indicating that it causes severe skin burns and eye damage[2].

-

Storage: It must be stored under an inert gas atmosphere, protected from moisture and direct sunlight, and kept cool to prevent spontaneous decarboxylation or polymerization[11]. Personnel must wear fire/flame-resistant clothing, cold insulating gloves, and utilize a well-ventilated area or respiratory protection during handling[11].

References

-

National Center for Biotechnology Information. "2,2,4-Trihydroxybutanoic acid" PubChem Compound Summary for CID 5282933. 1

-

National Center for Biotechnology Information. "4-Hydroxy-2-oxobutanoic acid" PubChem Compound Summary for CID 11963036. 3

-

BenchChem. "4-Hydroxy-2-oxobutanoic Acid | CAS 22136-38-5". 2

-

PubChemLite. "4-hydroxy-2-oxobutanoic acid (C4H6O4)". 4

-

Ambeed. "CAS No. 22136-38-5 Specifications". 11

-

ASM Journals. "Functional modulation of the human gut microbiome by bacteria vehicled by cheese". 10

-

ResearchGate. "Construction of a synthetic metabolic pathway for the production of 2,4-dihydroxybutyric acid from homoserine". 6

-

Google Patents. "Method for the incorporation of formaldehyde into biomass" WO2021165229A1. 8

-

bioRxiv. "Design, construction and optimization of formaldehyde growth biosensors with broad application in Biotechnology". 9

-

Oxford Academic. "Serine Shunt enables formate conversion to formaldehyde in vivo". 12

-

WUR eDepot. "Synthetic metabolism approaches: A valuable resource for systems biology".Link

Sources

- 1. 2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-2-oxobutanoic Acid|CAS 22136-38-5 [benchchem.com]

- 3. 4-Hydroxy-2-oxobutanoic acid | C4H6O4 | CID 11963036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-hydroxy-2-oxobutanoic acid (C4H6O4) [pubchemlite.lcsb.uni.lu]

- 5. 2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2021165229A1 - Method for the incorporation of formaldehyde into biomass - Google Patents [patents.google.com]

- 9. Design, construction and optimization of formaldehyde growth biosensors with broad application in Biotechnology | bioRxiv [biorxiv.org]

- 10. journals.asm.org [journals.asm.org]

- 11. CAS No. 22136-38-5 Specifications | Ambeed [ambeed.com]

- 12. academic.oup.com [academic.oup.com]

The 2,2,4-Trihydroxybutanoic Acid Synthesis Pathway: Engineering Synthetic Methylotrophy and C4 Platforms

Executive Summary & Chemical Ontology

In the fields of synthetic biology and advanced metabolic engineering, 2,2,4-trihydroxybutanoic acid (PubChem CID: 5282933) represents a critical, non-natural metabolic node. To understand its synthesis, one must first understand its chemical ontology: 2,2,4-trihydroxybutanoic acid is the aqueous gem-diol (hydrate) form of 4-hydroxy-2-oxobutanoic acid (commonly referred to as 2-keto-4-hydroxybutyrate or HOB; PubChem CID: 11963036) [1].

In physiological aqueous environments, α -keto acids with strong adjacent electron-withdrawing groups undergo spontaneous hydration. The inductive pull of the C1 carboxylate and the C4 hydroxyl group in HOB reduces the electron density of the C2 sp2 carbonyl carbon, making it highly susceptible to nucleophilic attack by water. Consequently, the thermodynamic equilibrium heavily favors the sp3 hybridized gem-diol—2,2,4-trihydroxybutanoic acid. Therefore, the biosynthetic pathways engineered for HOB are, in practice, the synthesis pathways for 2,2,4-trihydroxybutanoic acid.

This compound is the linchpin of the Synthetic Homoserine Cycle (a novel C1 assimilation pathway for synthetic methylotrophy) and serves as a precursor for high-value industrial chemicals like 1,2,4-butanetriol and 1,3-propanediol [2, 3].

Core Biosynthetic Pathways (Mechanistic Causality)

The synthesis of 2,2,4-trihydroxybutanoic acid relies on two primary engineered pathways, each bypassing canonical central metabolism to create new carbon-carbon bonds or alter amino acid backbones.

The Aldolase-Driven C1 Assimilation Route (Synthetic Methylotrophy)

The most efficient route to synthesize the target compound is the direct aldol condensation of pyruvate (C3) and formaldehyde (C1) . Because this reaction does not exist in canonical metabolism, researchers have hijacked promiscuous class II aldolases.

-

Enzymatic Catalysts: The reaction is catalyzed by 2-keto-3-deoxy-L-rhamnonate aldolases, notably RhmA (YfaU) from Escherichia coli [1], and the highly efficient pyruvate aldolase PaADL from Pseudomonas aeruginosa PAO1 [2].

-

Mechanistic Causality: The enzyme utilizes a divalent metal cation (e.g., Mg 2+ or Co 2+ ) to stabilize the enolate intermediate formed by the deprotonation of pyruvate's α -carbon. This nucleophilic enolate attacks the highly electrophilic carbonyl carbon of formaldehyde. The engineered PaADL variant (V121A/L241A) specifically widens the active site pocket to better accommodate the small formaldehyde molecule while excluding larger, native aldehyde substrates, thereby increasing the kcat/Km for formaldehyde [2].

The Aminotransferase Route (Homoserine Deamination)

An alternative synthesis route utilizes the deamination of L-homoserine .

-

Enzymatic Catalysts: This is achieved via an engineered phosphoserine aminotransferase, specifically the SerC (R42W/R77W) mutant, or promiscuous HOB transaminases (HAT) [3, 4].

-

Mechanistic Causality: The R42W/R77W mutations in SerC shift the enzyme's substrate specificity from phosphoserine to homoserine. Using pyridoxal phosphate (PLP) as a cofactor and α -ketoglutarate as the amino acceptor, the enzyme catalyzes the transfer of the α -amino group, yielding glutamate and the α -keto acid (HOB), which immediately hydrates in the cytosol to 2,2,4-trihydroxybutanoic acid.

Visualizations of Pathways and Equilibria

Figure 1: Aldol condensation of Pyruvate and Formaldehyde, followed by thermodynamic hydration to the gem-diol.

Figure 2: The Synthetic Homoserine Cycle highlighting the 2,2,4-Trihydroxybutanoate metabolic node.

Quantitative Data: Enzyme Kinetics & Efficacy

The selection of the biocatalyst is the most critical variable in the synthesis of 2,2,4-trihydroxybutanoic acid. The table below summarizes the kinetic parameters and optimal conditions for the primary enzymes used in the aldolase and transaminase routes [1, 2, 3].

| Enzyme / Variant | Source Organism | Target Substrates | Optimal pH | Optimal Temp (°C) | Relative Catalytic Efficiency |

| RhmA / YfaU | Escherichia coli | Pyruvate + Formaldehyde | 7.0 - 7.5 | 25 - 30 | Baseline (1.0x) |

| PaADL (WT) | Pseudomonas aeruginosa | Pyruvate + Formaldehyde | 9.0 | 45 | ~2.0x vs RhmA |

| PaADL (V121A/L241A) | Engineered Variant | Pyruvate + Formaldehyde | 9.0 | 45 | >2.5x vs RhmA |

| SerC (R42W/R77W) | Engineered Variant | L-Homoserine + α -KG | 7.5 | 37 | N/A (Transamination) |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocol details the in vitro enzymatic synthesis of 2,2,4-trihydroxybutanoic acid using PaADL, incorporating necessary self-validating controls.

Protocol: In Vitro Synthesis and Hydrate Validation

Rationale: Standard LC-MS/MS protocols often fail to accurately quantify 2,2,4-trihydroxybutanoic acid because the heated electrospray ionization (HESI) source dehydrates the gem-diol back into the keto form (HOB). Therefore, a dual-validation system using both derivatized HPLC and 13 C-NMR is required to prove the existence of the hydrate form.

Step 1: Reaction Assembly

-

Prepare a reaction buffer consisting of 50 mM CHES (N-Cyclohexyl-2-aminoethanesulfonic acid) adjusted to pH 9.0. Causality: pH 9.0 is required to efficiently deprotonate the pyruvate α -carbon, forming the reactive enolate.

-

Add 1 mM MgCl 2 as the required divalent metal cofactor for PaADL.

-

Spike the buffer with 100 mM Pyruvate and 100 mM Formaldehyde.

-

Self-Validation Control: Prepare an identical parallel reaction using 13 C-labeled Pyruvate (labeled at the C2 position) to track the carbonyl/gem-diol carbon via NMR.

Step 2: Biocatalysis

-

Initiate the reaction by adding 0.1 mg/mL of purified PaADL (V121A/L241A variant).

-

Incubate at 45 °C for 30 minutes. Causality: PaADL is highly thermostable; 45 °C maximizes the thermodynamic collision rate of the small formaldehyde substrate.

-

Quench the reaction by adding 10% (v/v) trichloroacetic acid (TCA) to precipitate the enzyme, followed by centrifugation at 12,000 × g for 10 minutes.

Step 3: Analytical Validation

-

HPLC Analysis (Total Yield): Derivatize a fraction of the supernatant with 2,4-dinitrophenylhydrazine (DNPH) to capture the total keto-pool (which forces the equilibrium entirely to the keto-hydrazone). Analyze at 360 nm to quantify total HOB synthesized.

-

13 C-NMR Analysis (Hydrate Confirmation): Analyze the 13 C-labeled control sample using NMR.

-

Validation Metric: The unreacted pyruvate will show a C2 peak at ~206 ppm. The successful formation of 2,2,4-trihydroxybutanoic acid (the gem-diol) will be validated by the disappearance of the ~200 ppm ketone peak and the emergence of a distinct sp3 gem-diol carbon peak at ~95 ppm .

-

References

-

Bouzon, M., et al. (2017). "A Synthetic Alternative to Canonical One-Carbon Metabolism." ACS Synthetic Biology, 6(8), 1520-1533. URL:[Link]

-

Le, T. K., et al. (2023). "One-Pot Biosynthesis of 2-Keto-4-hydroxybutyrate from Cheap C1 Compounds Using Rationally Designed Pyruvate Aldolase and Methanol Dehydrogenase." Journal of Agricultural and Food Chemistry, 71(10), 4296-4304. URL:[Link]

-

Wang, Y., et al. (2023). "Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli." SCIEPublish. URL:[Link]

-

Schann, K., et al. (2023). "Design, construction and optimization of formaldehyde growth biosensors with broad application in Biotechnology." bioRxiv. URL:[Link]

2,2,4-Trihydroxybutanoic Acid: Biological Function, Metabolic Context, and Analytical Workflows

Executive Summary

As drug development and synthetic biology advance, characterizing transient and highly polar metabolites has become a critical bottleneck. 2,2,4-Trihydroxybutanoic acid (2,2,4-THBA) is a prime example of such a molecule. Originally identified as an obscure biological metabolite[1], it is chemically inseparable from its keto-tautomer, 4-hydroxy-2-oxobutanoate (HOB) [2]. This whitepaper provides an in-depth technical analysis of 2,2,4-THBA, detailing its thermodynamic behavior, its role in natural and engineered metabolic pathways, and a field-proven, self-validating protocol for its quantification.

Chemical Ontology: The Gem-Diol Equilibrium

To understand the biological function of 2,2,4-THBA, one must first understand its physical chemistry. 2,2,4-THBA (PubChem CID 5282933) is a triol and a hydroxybutyric acid[1]. However, the presence of two hydroxyl groups on the C2 carbon defines it as a geminal diol (gem-diol) .

In aqueous biological systems, alpha-keto acids with adjacent electron-withdrawing groups readily undergo spontaneous hydration. Therefore, 2,2,4-THBA does not exist in isolation; it exists in a dynamic thermodynamic equilibrium with its dehydrated keto form, 4-hydroxy-2-oxobutanoate (HOB)[2],[3].

-

Biological Implication: Enzymes typically recognize and bind the keto form (HOB) for carbon-carbon bond formation or transamination[4]. However, in the aqueous environment of the cytosol, a significant fraction of the molecule rests in the hydrated 2,2,4-THBA state, acting as a thermodynamic sink that stabilizes the metabolite pool.

Biological and Synthetic Pathways

Natural Occurrence in Trypanosoma brucei

In natural metabolomics, 2,2,4-THBA has been explicitly reported in the metabolome of Trypanosoma brucei, the parasitic kinetoplastid responsible for African trypanosomiasis[1],[5]. In this context, 2,2,4-THBA likely arises as a byproduct of the parasite's highly specialized amino acid metabolism, potentially through the promiscuous transamination or deamination of homoserine, followed by spontaneous hydration in the cytosol.

Synthetic Biology: The Homoserine Cycle

In modern bioengineering, the keto-form of 2,2,4-THBA (HOB) has emerged as a high-value platform chemical and a critical intermediate in the Homoserine Cycle for synthetic carbon assimilation[6],[4].

-

Carbon Fixation: To incorporate toxic formaldehyde (derived from methanol) into biomass, engineered strains of E. coli utilize a promiscuous aldolase (such as RhmA or PaADL) to condense formaldehyde with pyruvate, yielding HOB[6],[4].

-

Downstream Processing: HOB is subsequently converted into homoserine via aminotransferases[4], or routed into non-natural pathways to produce industrial bioplastics and solvents like 1,2,4-butanetriol[7] and 1,3-propanediol[6].

Figure 1: Metabolic pathway and hydration equilibrium of 2,2,4-THBA.

Quantitative Data and Physicochemical Properties

To successfully detect and quantify this metabolite, analysts must account for the +18 Da mass shift between the active keto form and the resting gem-diol form.

Table 1: Comparative Physicochemical Properties

| Parameter | 2,2,4-Trihydroxybutanoic Acid (Gem-Diol) | 4-Hydroxy-2-oxobutanoate (Keto Form) |

| PubChem CID | 5282933[1] | 25201478[2] |

| Molecular Formula | C4H8O5 | C4H6O4 |

| Molecular Weight | 136.10 g/mol | 118.09 g/mol |

| Monoisotopic Mass | 136.0371 Da | 118.0266 Da |

| Biological Role | Hydrated resting state / Sink | Active enzymatic intermediate[6] |

| Detection Strategy | LC-HRMS (Cold aqueous conditions) | GC-MS (Post-derivatization)[6] |

Experimental Protocols: A Self-Validating Analytical System

Quantifying a molecule that exists in a rapid hydration equilibrium requires strict experimental causality. If you attempt to analyze 2,2,4-THBA directly via standard heated GC-MS, the gem-diol will unpredictably dehydrate or thermally decarboxylate, destroying data integrity.

The Causality of the Workflow

To create a self-validating system , we must intentionally manipulate the equilibrium. By introducing methoxyamine during sample preparation, we selectively react the methoxyamine with the C2-ketone of HOB to form a stable oxime. According to Le Chatelier's principle, as the keto form is consumed, the 2,2,4-THBA gem-diol is forced to dehydrate back into HOB to maintain equilibrium. Ultimately, 100% of the 2,2,4-THBA/HOB pool is driven into a single, highly stable oxime derivative for accurate quantification.

Step-by-Step Methodology

-

Cryogenic Quenching & Extraction:

-

Rapidly quench the cell culture (e.g., T. brucei or engineered E. coli) by plunging the sample into an 80:20 Methanol:Water extraction buffer pre-chilled to -80°C.

-

Causality: The extreme cold instantly halts enzymatic interconversion and "freezes" the thermodynamic hydration equilibrium, preventing artifactual degradation.

-

-

Internal Standardization:

-

Spike the extraction buffer with 10 µM of 13C4 -4-hydroxy-2-oxobutanoate.

-

Causality: The isotopic standard will undergo the exact same hydration equilibrium as the endogenous metabolite in the matrix, perfectly correcting for any extraction losses or derivatization inefficiencies.

-

-

Equilibrium Shifting (Oximation):

-

Evaporate the extract to dryness under a gentle nitrogen stream at 4°C.

-

Add 20 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes.

-

Causality: Locks the volatile keto-form into a stable oxime, pulling all 2,2,4-THBA out of its gem-diol state.

-

-

Silylation:

-

Add 80 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes.

-

Causality: Capping the remaining C4-hydroxyl and C1-carboxylate groups with trimethylsilyl (TMS) groups ensures the molecule is volatile enough for gas chromatography without thermal breakdown.

-

-

Instrumental Analysis:

-

Inject 1 µL into a GC-MS system operating in Electron Ionization (EI) mode. Quantify the total pool by integrating the primary TMS-oxime derivative peaks.

-

Figure 2: Self-validating extraction and derivatization workflow for 2,2,4-THBA.

References

-

National Center for Biotechnology Information (NCBI). "2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem." PubChem Database.[Link]

-

National Center for Biotechnology Information (NCBI). "2-Keto-4-hydroxybutyrate | C4H5O4- | CID 25201478 - PubChem." PubChem Database.[Link]

-

BRENDA: The Comprehensive Enzyme Information System. "4-Hydroxy-2-oxobutanoate - MMTB." BRENDA Enzymes.[Link]

-

SCIEPublish. "Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli." SCIEPublish. [Link]

- Google Patents. "WO2021165229A1 - Method for the incorporation of formaldehyde into biomass.

Sources

- 1. 2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Keto-4-hydroxybutyrate | C4H5O4- | CID 25201478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MMTB [mmtb.brenda-enzymes.org]

- 4. WO2021165229A1 - Method for the incorporation of formaldehyde into biomass - Google Patents [patents.google.com]

- 5. 2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Keto-4-hydroxybutanoate|Bio-derived Platform Chemical [benchchem.com]

- 7. Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

discovery of 2,2,4-Trihydroxybutanoic acid in organisms

Unveiling 2,2,4-Trihydroxybutanoic Acid: Analytical Discovery, Hydration Dynamics, and Metabolic Significance

Executive Summary

The discovery and quantification of highly polar, transient metabolites present a unique challenge in modern metabolomics. 2,2,4-Trihydroxybutanoic acid (2,2,4-THBA) is a prime example of such a molecule. While cataloged as a distinct metabolite in organisms such as Trypanosoma brucei[1], 2,2,4-THBA is mechanistically the aqueous gem-diol hydrate of 4-hydroxy-2-oxobutanoate (HOB)[2]. This whitepaper provides an authoritative guide on the chemical causality, biological significance, and self-validating analytical workflows required to accurately discover and quantify 2,2,4-THBA in biological systems.

Biological Context and Chemical Causality

The Keto-Hydrate Equilibrium

In metabolomic databases, 2,2,4-trihydroxybutanoic acid (CHEBI:73967) is classified as a hydroxybutyric acid derivative and a recognized biological metabolite[1][3]. However, to understand its presence in cellular extracts, one must understand its chemical causality.

2,2,4-THBA does not typically exist as an isolated, static molecule in vivo; rather, it exists in a dynamic equilibrium with 4-hydroxy-2-oxobutanoate (HOB). HOB is a highly reactive α -keto acid that serves as a critical intermediate in synthetic serine cycles for methanol assimilation[2] and the cascade synthesis of L-homoserine[4].

Because the α -keto carbon of HOB is highly electrophilic—flanked by a strongly electron-withdrawing carboxylate group—it undergoes rapid nucleophilic attack by water in physiological and aqueous extraction environments. This spontaneous hydration forms the gem-diol, 2,2,4-THBA. Enzymes such as HOB aldolase (e.g., YfaU) and transaminases act exclusively on the keto-form (HOB)[4], but analytical platforms predominantly detect the hydrate (2,2,4-THBA) due to the aqueous conditions of metabolite extraction.

Metabolic synthesis of HOB and its spontaneous aqueous hydration to 2,2,4-THBA.

Quantitative Data Summary

To successfully target 2,2,4-THBA, researchers must tune their instrumentation to its specific physicochemical properties. The table below summarizes the core quantitative metrics required for MS tuning and chromatographic method development.

| Property | Value | Analytical Causality / Significance |

| Chemical Formula | C4H8O5 | Represents the exact +H2O addition to HOB (C4H6O4). |

| Molecular Weight | 136.10 g/mol | Baseline mass for low-resolution MS targeting[1]. |

| Exact Mass (Monoisotopic) | 136.0372 Da | Target for High-Resolution Mass Spectrometry (HRMS)[1]. |

| Primary ESI Ion | m/z 135.0299 [M-H]⁻ | Optimal detection mode due to the acidic carboxylate group. |

| LogP (Predicted) | -1.9 | Highly polar triol; will not retain on C18 reversed-phase columns[1]. |

| Equilibrium State | Temperature-dependent | Cold temperatures favor the gem-diol (2,2,4-THBA) over the keto form. |

Analytical Discovery Workflow

The discovery of 2,2,4-THBA requires a methodology that prevents the thermal degradation of the gem-diol back into the keto form while retaining its highly polar structure during chromatography.

Protocol A: Cold Quenching and Metabolite Trapping

Causality: α -Keto acids and their hydrates are thermally labile. Traditional warm extractions drive the dehydration of 2,2,4-THBA back to HOB and promote unwanted decarboxylation. Cold extraction freezes the in vivo keto-hydrate equilibrium.

-

Quenching: Rapidly quench the biological sample (e.g., T. brucei pellet or engineered E. coli culture) by adding 1.0 mL of pre-chilled (-80°C) 80:20 Methanol:Water.

-

Internal Standardization: Immediately spike the extraction buffer with 10 µL of 1 mM ¹³C₃-pyruvate.

-

Lysis: Perform mechanical lysis via bead-beating for 45 seconds at 4°C.

-

Phase Separation: Centrifuge the lysate at 15,000 × g for 15 minutes at 4°C. Transfer the polar supernatant to a fresh vial.

-

Drying: Lyophilize the sample under a strict vacuum without applied heat to prevent thermal dehydration.

Self-Validating System (Extraction): The inclusion of ¹³C₃-pyruvate serves as an internal monitor for α -keto acid stability. If the ¹³C₃-pyruvate signal drops or shows degradation products (e.g., decarboxylation to acetate) during LC-MS analysis, the extraction was too harsh, thereby invalidating the 2,2,4-THBA quantification. A recovery rate of >90% for the isotopic standard validates the structural integrity of the target analytes.

Protocol B: HILIC LC-HRMS Detection

Causality: With a LogP of -1.9, 2,2,4-THBA is incredibly polar. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to achieve retention and separation from the solvent front.

-

Column Selection: Utilize a Polymeric ZIC-pHILIC column (e.g., 150 × 2.1 mm, 5 µm) maintained at 25°C.

-

Mobile Phases:

-

Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0). Causality: The high pH ensures the carboxylate group of 2,2,4-THBA is fully deprotonated, maximizing negative-ion ESI sensitivity.

-

Phase B: 100% Acetonitrile.

-

-

Gradient Elution: Run a linear gradient from 80% B to 20% B over 15 minutes at a flow rate of 0.3 mL/min.

-

Mass Spectrometry: Operate the Orbitrap or Q-TOF in ESI negative mode. Extract the exact mass chromatogram at m/z 135.0299 with a mass tolerance of <5 ppm.

Self-Validating System (Chromatography): To confirm that the detected peak is the true hydrate (2,2,4-THBA) and not an isobaric interference, inject a synthetic HOB standard at three different column temperatures (e.g., 10°C, 25°C, 40°C). A proportional, temperature-dependent shift in the ratio of m/z 135.0299 (hydrate) to m/z 117.0193 (keto) validates the dynamic equilibrium of the analyte.

Step-by-step metabolomics workflow for the isolation and detection of 2,2,4-THBA.

Conclusion

The identification of 2,2,4-trihydroxybutanoic acid in biological systems is a testament to the complex interplay between enzymatic synthesis and spontaneous aqueous chemistry. By recognizing 2,2,4-THBA as the gem-diol hydrate of 4-hydroxy-2-oxobutanoate, researchers can deploy targeted, cold-quenched HILIC-MS workflows to accurately map its role in parasitic metabolism and synthetic methylotrophic pathways. Implementing the self-validating protocols outlined in this guide ensures absolute scientific integrity, preventing the misidentification of thermal degradation artifacts as novel biology.

References

-

2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

-

Systematic engineering of synthetic serine cycles in Pseudomonas putida uncovers emergent topologies for methanol assimilation Source: bioRxiv URL:[Link]

-

Cascade Synthesis of l-Homoserine Catalyzed by Lyophilized Whole Cells Containing Transaminase and Aldolase Activities: The Mathematical Modeling Approach Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

-

Ligand view of L-phenylalanine (197770 - COLNVLDHVKWLRT-QMMMGPOBSA-N) Source: BRENDA Enzyme Database URL:[Link]

-

metabolite (CHEBI:25212) - EMBL-EBI Source: European Bioinformatics Institute (EMBL-EBI) URL:[Link]

Sources

- 1. 2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Systematic engineering of synthetic serine cycles in Pseudomonas putida uncovers emergent topologies for methanol assimilation | bioRxiv [biorxiv.org]

- 3. metabolite (CHEBI:25212) [ebi.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

The Aqueous Dynamics of 2,2,4-Trihydroxybutanoic Acid: Nomenclature, Metabolism, and Analytical Workflows

Executive Overview

As a Senior Application Scientist navigating the intersection of metabolomics and synthetic biology, I frequently encounter molecules whose physical reality in aqueous solution diverges from their canonical 2D representations. 2,2,4-Trihydroxybutanoic acid is a prime example. While its IUPAC name suggests a simple triol, this compound is actually the aqueous gem-diol (hydrate) form of 4-hydroxy-2-oxobutanoic acid (often referred to as 4-hydroxy-2-oxobutanoate or HOB).

This whitepaper deconstructs the structural causality behind its nomenclature, explores its dual role as a parasitic metabolite in Trypanosoma brucei and a critical node in engineered carbon assimilation pathways, and provides self-validating analytical protocols for its precise quantification.

IUPAC Nomenclature and Structural Causality

The nomenclature of this molecule often causes confusion in literature and databases. According to the PubChem database (), the IUPAC name is 2,2,4-trihydroxybutanoic acid [1]. It is frequently cross-listed under synonyms such as 2,2,4-trihydroxybutyric acid and CHEBI:73967[2].

However, the underlying chemical reality is dynamic. The parent keto form is 4-hydroxy-2-oxobutanoic acid ()[3].

The Causality of Hydration: Why does a molecule with a ketone at the C2 position get named as a triol? Alpha-keto acids possess a highly electrophilic carbonyl carbon at the C2 position, exacerbated by the electron-withdrawing effect of the adjacent C1 carboxylate. In aqueous biological matrices, water acts as a nucleophile, readily attacking the C2 ketone to form a stable geminal diol. Thus, 4-hydroxy-2-oxobutanoic acid exists in thermodynamic equilibrium with its hydrate, 2,2,4-trihydroxybutanoic acid. Understanding this equilibrium is non-negotiable for mass spectrometry, as the hydrate presents a +18 Da mass shift that can confound untargeted metabolomics workflows.

Metabolic synthesis of 4-hydroxy-2-oxobutanoate and its aqueous equilibrium.

Biological Significance: From Parasitology to Synthetic Biology

The biological footprint of 2,2,4-trihydroxybutanoic acid spans two vastly different domains:

-

Parasitic Metabolism (Trypanosoma brucei): Metabolomic profiling of Trypanosoma brucei has confirmed the presence of 2,2,4-trihydroxybutanoic acid as a distinct metabolite[4]. In trypanosomatids, this compound is likely an intermediate in amino acid salvage pathways, specifically linked to the transamination of homoserine or the breakdown of methionine-derived polyamines.

-

Synthetic Biology & Carbon Assimilation: In metabolic engineering, the keto tautomer (HOB) is a cornerstone of the engineered "homoserine cycle" designed for formaldehyde and methanol assimilation[5]. To bypass the energetic costs of natural carbon fixation, synthetic biologists utilize promiscuous pyruvate aldolases (such as RhmA from E. coli or PaADL from Pseudomonas aeruginosa) to condense formaldehyde and pyruvate directly into 4-hydroxy-2-oxobutanoate[6][7]. This intermediate is subsequently aminated to L-homoserine, serving as a precursor for high-value bioplastics like 1,2,4-butanetriol and 1,3-propanediol[6][8].

Quantitative Data Summaries

To facilitate analytical method development, the physicochemical properties of both the keto and hydrate forms must be compared. The addition of the water molecule drastically alters the polarity and molecular weight of the target analyte.

Table 1: Physicochemical Comparison of Tautomeric Forms

| Property | 4-Hydroxy-2-oxobutanoic Acid (Keto) | 2,2,4-Trihydroxybutanoic Acid (Hydrate) |

| IUPAC Name | 4-hydroxy-2-oxobutanoic acid | 2,2,4-trihydroxybutanoic acid |

| PubChem CID | 11963036 | 5282933 |

| Molecular Formula | C₄H₆O₄ | C₄H₈O₅ |

| Exact Mass | 118.0266 Da | 136.0372 Da |

| XLogP3 | -1.1 | -1.9 |

| Topological Polar Surface Area | 74.6 Ų | 98.0 Ų |

Table 2: Key Enzymatic Interactors in Biosynthetic Pathways

| Enzyme | EC Number | Organism / Source | Role in Metabolism |

| Pyruvate Aldolase (RhmA/PaADL) | 4.1.2.53 | E. coli / P. aeruginosa | Condenses formaldehyde and pyruvate to form the keto backbone. |

| Aminotransferase | 2.6.1.- | Trypanosoma brucei / Engineered strains | Aminates the C2 position to yield L-homoserine. |

| Lactate Dehydrogenase (Mutant) | 1.1.1.27 | Engineered E. coli | Reduces the C2 ketone towards 1,2,4-butanetriol synthesis. |

Self-Validating Experimental Protocols

When quantifying highly polar, dynamic equilibrium species like 2,2,4-trihydroxybutanoic acid, standard reversed-phase chromatography fails. The extreme polarity (XLogP3 = -1.9) leads to zero retention on C18 columns, causing the analyte to elute in the void volume where severe ion suppression occurs.

To solve this, I mandate the use of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a self-validating internal standard strategy.

Protocol: HILIC-MS/MS Quantification of 2,2,4-Trihydroxybutanoate

Step 1: Quenching and Extraction

-

Action: Rapidly quench 100 µL of biological sample (e.g., T. brucei lysate or E. coli fermentation broth) using 400 µL of pre-chilled (-80°C) 80:20 Methanol:Water containing 1 µM of 13C3 -pyruvate as an internal standard.

-

Causality: Cold methanol instantly precipitates metabolic enzymes (preventing artifactual aldolase activity) while maintaining the solubility of highly polar organic acids.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL of the supernatant onto a ZIC-pHILIC column (150 x 2.1 mm, 5 µm) maintained at 40°C. Use a mobile phase gradient of (A) 20 mM ammonium carbonate in water (pH 9.0) and (B) 100% Acetonitrile.

-

Causality: The polymeric zwitterionic stationary phase of the HILIC column provides orthogonal retention based on hydrophilic partitioning. The alkaline pH ensures the carboxylate group remains fully deprotonated, yielding sharp, symmetrical peak shapes.

Step 3: MRM Detection and Self-Validation

-

Action: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

-

Hydrate Form: m/z 135.03 → m/z 73.0 (Primary quantifier)

-

Keto Form: m/z 117.02 → m/z 73.0 (Secondary qualifier)

-

Internal Standard: m/z 138.04 → m/z 74.0

-

-

Self-Validation Checkpoint: In the ESI source, the gem-diol ( m/z 135) can undergo in-source water loss to revert to the keto form ( m/z 117). A robust, self-validating protocol must monitor both precursor ions. The ratio of the m/z 135 to m/z 117 peak areas must remain constant (±5%) across all biological replicates. A sudden deviation in this ratio indicates variable source temperature or pH-induced matrix effects, immediately invalidating that specific analytical run. Furthermore, the detection of the 13C3 -labeled downstream product confirms that the extraction matrix did not inhibit ionization.

Sample preparation and HILIC-MS/MS workflow for 2,2,4-trihydroxybutanoate quantification.

References

-

National Center for Biotechnology Information. "2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933", PubChem Database.[Link]

-

National Center for Biotechnology Information. "4-Hydroxy-2-oxobutanoic acid | C4H6O4 | CID 11963036", PubChem Database.[Link]

-

EMBL-EBI. "CHEBI:73967 - 2,2,4-trihydroxybutanoic acid", ChEBI Database.[Link]

- Bouzon, M., et al. "Method for the incorporation of formaldehyde into biomass" (WO2021165229A1). WIPO (PCT).

Sources

- 1. 2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2-oxobutanoic acid | C4H6O4 | CID 11963036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Developing methylotrophic microbial platforms for a methanol-based bioindustry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Keto-4-hydroxybutanoate|Bio-derived Platform Chemical [benchchem.com]

- 7. WO2021165229A1 - Method for the incorporation of formaldehyde into biomass - Google Patents [patents.google.com]

- 8. Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

The Therapeutic and Metabolic Landscape of 2,2,4-Trihydroxybutanoic Acid: A Technical Whitepaper

Abstract / Executive Summary

2,2,4-Trihydroxybutanoic acid (THBA) , registered under[1], is a highly versatile short-chain hydroxybutyric acid. In aqueous physiological environments, THBA exists in a dynamic tautomeric equilibrium as the gem-diol hydrate of 4-hydroxy-2-oxobutanoic acid (OHB) [2]. Historically viewed merely as a transient metabolic intermediate, recent advancements in metabolomics, structural biology, and synthetic biology have repositioned the THBA/OHB scaffold as a high-value clinical biomarker, a pharmacophore for metabolic modulation, and a critical precursor for the bioproduction of therapeutic analogs.

This whitepaper provides an in-depth technical analysis of the structural dynamics, therapeutic potential, and analytical workflows associated with THBA and its downstream metabolites.

Chemical Ontology & Structural Dynamics

To effectively drug or quantify THBA, one must understand its structural behavior in solution. Alpha-keto acids with adjacent electron-withdrawing groups are highly susceptible to nucleophilic attack by water. Consequently, 4-hydroxy-2-oxobutanoic acid (the keto form) spontaneously hydrates to form 2,2,4-trihydroxybutanoic acid (the gem-diol form).

This equilibrium dictates its interaction with enzymatic active sites. For instance, while transaminases and aldolases typically recognize the keto-tautomer, the gem-diol form can act as a transition-state analog, conferring competitive inhibition properties. Understanding this dynamic is critical when designing extraction protocols or therapeutic derivatives, as shifts in pH or temperature will rapidly alter the Khyd (hydration constant) of the system.

Biosynthetic pathway and aqueous equilibrium of THBA/OHB.

Pharmacological Potential & Therapeutic Modalities

The unique structural motif of THBA/OHB has sparked targeted research into its therapeutic applications, primarily in metabolic disorders and infectious diseases.

Insulinotropic Agents for NIDDM

Derivatives of the 4-hydroxy-2-oxobutanoic acid scaffold have been extensively explored as insulinotropic agents for the management of Non-Insulin Dependent Diabetes Mellitus (NIDDM)[3].

-

Mechanistic Rationale: The alpha-keto acid moiety mimics physiological secretagogues (such as alpha-ketoisocaproate). By entering the mitochondrial TCA cycle, these derivatives alter the intracellular ATP/ADP ratio. This metabolic shift triggers the closure of ATP-sensitive K⁺ channels on pancreatic β -cells, depolarizing the membrane and stimulating calcium-dependent insulin exocytosis.

Antimicrobial Target Inhibition

In silico and structural biology studies have identified the OHB scaffold as a potent ligand for Isocitrate Lyase (ICL) , a critical enzyme for the survival of mycobacteria (e.g., Mycobacterium ulcerans, the causative agent of Buruli ulcer) in macrophage phagosomes.

-

Mechanistic Rationale: Molecular docking confirms that 4-hydroxy-2-oxobutanoic acid superimposes perfectly within the ICL active site, forming critical hydrogen and hydrophobic interactions with residues Trp93, Cys191, and Thr347 ()[4]. By competitively inhibiting ICL, THBA analogs can disrupt the glyoxylate shunt, starving the pathogen of carbon during latent infections.

Metabolic Significance & Biomarker Utility

Beyond direct therapeutic intervention, the enzymatic reduction of THBA/OHB yields 2,4-dihydroxybutyric acid (2,4-DHB) , a highly stable downstream metabolite with profound diagnostic utility.

-

Oncology (Ovarian High-Grade Serous Carcinomas): 2,4-DHB and its isomers have been identified as superior prognostic biomarkers compared to the clinical standard CA-125. Elevated serum levels of 2,4-DHB are statistically significantly associated with incomplete tumor reduction during surgery, serving as a direct reflection of tumor burden and metastatic spread ()[5].

-

Endocrinology (Diabetic Retinopathy): In longitudinal cohorts of Type 1 Diabetes, circulating levels of 2,4-DHB are positively correlated with the progression and severity of Diabetic Retinopathy (DR), acting as an early risk marker for microvascular complications ()[6].

Quantitative Data Presentation

To synthesize the clinical and metabolic landscape, the following table summarizes the quantitative relationships and utilities of the THBA metabolic network.

Table 1: Clinical and Metabolic Significance of THBA and Downstream Metabolites

| Analyte / Scaffold | Clinical / Industrial Context | Diagnostic / Therapeutic Utility | Trend / Mechanism of Action |

| 2,2,4-THBA / OHB | Hyperornithinemia / NIDDM | Insulinotropic Agent / Biomarker | Stimulates β -cell ATP production; alters nitrogen metabolism[3]. |

| OHB Derivatives | Antimicrobial (Buruli Ulcer) | Isocitrate Lyase Inhibitor | Binds Trp93/Cys191/Thr347, disrupting the glyoxylate shunt[4]. |

| 2,4-DHB | Ovarian Carcinoma | Prognostic Tumor Biomarker | Progressive elevation correlates with incomplete surgical tumor reduction[5]. |

| 2,4-DHB | Diabetic Retinopathy (T1D) | Microvascular Risk Marker | Positively correlated with DR stage progression ( P<0.042 )[6]. |

| 2,4-DHB | Synthetic Biology | Methionine Analog Precursor | Produced via NADPH-dependent OHB reductase at 0.83 mmol/L/h[7]. |

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation. The following workflows address the specific chemical instability of the THBA/OHB equilibrium.

Protocol A: Extraction and LC-MS/MS Quantification of THBA/OHB

Causality in Method Design: Standard aqueous extraction leads to the degradation of alpha-keto acids or shifts in their hydration equilibrium. By employing a rapid metabolic quenching step (-80°C) coupled with in situ derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), we selectively trap the keto-tautomer. According to Le Chatelier's principle, this pulls the gem-diol (THBA) entirely into the stable oxime derivative, preventing analyte loss and drastically enhancing electrospray ionization (ESI) efficiency.

-

Metabolic Quenching: Rapidly harvest 50 µL of serum/plasma and immediately plunge into 200 µL of pre-chilled (-80°C) Methanol:Water (80:20 v/v) containing 10 µM of ¹³C-labeled OHB (Internal Standard).

-

Protein Precipitation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new vial.

-

Equilibrium Trapping (Derivatization): Add 50 µL of 250 mM PFBHA aqueous solution. Incubate at 25°C for 30 minutes. Self-Validation: The mild temperature ensures no thermal degradation of the keto-acid backbone occurs before oxime formation.

-

LC-MS/MS Analysis: Inject 2 µL onto a C18 UHPLC column coupled to a Triple Quadrupole Mass Spectrometer operating in negative MRM mode. Monitor the specific transitions for the PFBHA-OHB oxime.

Workflow for the extraction and quantification of THBA/OHB.

Protocol B: Enzymatic Bioconversion Assay for Synthetic Biology

To evaluate the kinetics of NADPH-dependent OHB reductases engineered for 2,4-DHB bioproduction ()[8], a continuous spectrophotometric assay is utilized.

-

Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 7.5) containing 1 mM DTT to maintain enzyme active-site cysteines in a reduced state.

-

Substrate Equilibration: Add 5 mM of synthesized THBA/OHB to the buffer and allow 5 minutes for the hydration equilibrium to stabilize at 30°C.

-

Baseline Monitoring: Add 0.2 mM NADPH and monitor absorbance at 340 nm for 2 minutes to establish the background oxidation rate. Self-Validation: This step ensures that any drop in absorbance is strictly substrate-dependent.

-

Reaction Initiation: Spike in 1 µg of purified OHB reductase. Record the linear decrease in A340 over 5 minutes to calculate the specific activity and kcat/Km .

Sources

- 1. 2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-2-oxobutanoic acid | C4H6O4 | CID 11963036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2-oxobutanoic Acid|CAS 22136-38-5 [benchchem.com]

- 4. In Silico Screening of Isocitrate Lyase for Novel Anti-Buruli Ulcer Natural Products Originating from Africa | MDPI [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Frontiers | Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway [frontiersin.org]

- 8. Construction of a synthetic metabolic pathway for biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]

2,2,4-Trihydroxybutanoic acid degradation products

Metabolic Routing and Degradation of 2,2,4-Trihydroxybutanoic Acid: A Technical Guide to C4-Keto Acid Biocatalysis

Executive Summary

2,2,4-Trihydroxybutanoic acid (C₄H₈O₅) exists in aqueous physiological environments primarily as the gem-diol hydrate of 4-hydroxy-2-oxobutanoic acid (also known as 4-hydroxy-2-ketobutyrate or 2-KHB)[1][2]. Because alpha-keto acids readily hydrate in water, this dynamic equilibrium makes it a highly versatile metabolic node in synthetic biology. It is particularly critical for C1 assimilation (formaldehyde fixation) and the de novo biosynthesis of valuable multicarbon platform chemicals, such as 1,3-propanediol (1,3-PDO) and L-homoserine[2][3]. This whitepaper delineates the degradation pathways of 2,2,4-trihydroxybutanoic acid, detailing the enzymatic mechanisms, reaction kinetics, and validated protocols for leveraging these degradation products in advanced biomanufacturing.

Mechanistic Overview of Degradation Pathways

The degradation of 2,2,4-trihydroxybutanoic acid is dictated by the reactivity of its keto-tautomer, 4-hydroxy-2-oxobutanoic acid. The molecule undergoes four primary enzymatic degradation routes:

-

Retro-Aldol Cleavage (C-C Bond Scission): Catalyzed by Class II pyruvate aldolases (e.g., PaADL from Pseudomonas aeruginosa or YfaU from E. coli), the compound is cleaved into pyruvate and formaldehyde [3][4]. This reversible reaction is heavily utilized in synthetic methylotrophy to assimilate toxic formaldehyde into cellular metabolism[5].

-

Decarboxylation: 2-Keto acid decarboxylases (e.g., Pdc from Zymomonas mobilis) strip the alpha-carboxyl group, releasing CO₂ and yielding 3-hydroxypropionaldehyde (3-HPA) . This is the rate-limiting step in the engineered non-natural pathway for 1,3-PDO production[6][7].

-

Transamination: Aminotransferases (e.g., AspC) convert the alpha-keto group into an amine, degrading the keto-acid into L-homoserine , a precursor for essential amino acids and bioplastics[4][7].

-

Reduction: Dehydrogenases (e.g., engineered malate dehydrogenase) reduce the keto group to yield 2,4-dihydroxybutanoic acid , a precursor for 1,4-butanediol[8].

Data Presentation: Degradation Products and Enzyme Kinetics

The following table summarizes the quantitative parameters governing the degradation of 2,2,4-trihydroxybutanoate into its downstream products.

| Degradation Product(s) | Enzymatic Route | Representative Biocatalyst | Key Cofactors | Kinetic/Yield Highlights | Downstream Application |

| Pyruvate + Formaldehyde | Retro-Aldol Cleavage | PaADL (P. aeruginosa) | Mg²⁺ | High tolerance to formaldehyde (up to 1.4 M)[4] | C1 assimilation, synthetic methylotrophy |

| 3-Hydroxypropionaldehyde | Decarboxylation | Pdc (I472A mutant, Z. mobilis) | TPP, Mg²⁺ | Enables 0.63 g/L 1,3-PDO titer in E. coli[7] | 1,3-Propanediol (1,3-PDO) synthesis |

| L-Homoserine | Transamination | AspC (E. coli) | PLP | 70-95% conversion rate[2] | Amino acid and bioplastic synthesis |

| 2,4-Dihydroxybutyrate | Reduction | Engineered MDH | NADH / NADPH | High thermodynamic driving force | 1,4-Butanediol production |

Mandatory Visualization: Metabolic Degradation Network

Caption: Degradation pathways of 2,2,4-trihydroxybutanoic acid via its reactive keto-tautomer.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: In Vitro Retro-Aldol Cleavage Assay (Pyruvate/Formaldehyde Generation) Causality: Class II pyruvate aldolases (like PaADL) utilize a divalent metal ion (Mg²⁺) to promote the enolization of pyruvate. This is a deliberate choice over Class I aldolases, which rely on a sensitive active-site lysine that is irreversibly inhibited by formaldehyde[4]. CHES buffer at pH 9.0 is selected because the alkaline environment favors the deprotonation steps critical for retro-aldol scission.

-

Reaction Mixture Preparation: Prepare a 50 mM CHES buffer (pH 9.0) containing 1 mM MgCl₂. Add 5 mM of 2,2,4-trihydroxybutanoic acid.

-

Enzyme Initiation: Add purified PaADL to a final concentration of 0.05 mg/mL to initiate the reaction[3].

-

Incubation: Incubate at 45 °C for 10 minutes[3].

-

Derivatization (Self-Validation Step): Because formaldehyde and pyruvate are highly volatile and reactive, directly measuring them leads to mass-balance errors. Quench the reaction with O-benzylhydroxylamine hydrochloride (BnONH₂·HCl) to derivatize the carbonyl groups into stable oximes[9].

-

Quantification: Analyze via HPLC with UV detection at 215 nm. Validation: The system is self-validating when the molar sum of generated pyruvate and formaldehyde strictly equals the molar depletion of the substrate.

Protocol B: Enzymatic Decarboxylation Assay (3-HPA Generation) Causality: Decarboxylation of alpha-keto acids requires Thiamine Pyrophosphate (TPP) to stabilize the acyl carbanion intermediate. We utilize a coupled-enzyme assay to provide a real-time, self-validating kinetic readout without the need for complex chromatography.

-

Buffer Setup: Prepare 50 mM Potassium phosphate buffer (pH 6.5) containing 1 mM TPP and 1 mM MgSO₄.

-

Coupled System Setup: Add 0.2 mM NADH and 5 U/mL of purified alcohol dehydrogenase (e.g., YqhD)[7].

-

Substrate Addition: Introduce 5 mM of 2,2,4-trihydroxybutanoic acid / 4-hydroxy-2-oxobutanoate.

-

Initiation: Add the decarboxylase (e.g., Z. mobilis Pdc I472A variant)[7].

-

Spectrophotometric Validation: Monitor the decrease in absorbance at 340 nm. Causality: As Pdc degrades the substrate into 3-HPA, YqhD immediately reduces 3-HPA to 1,3-PDO, consuming NADH. The rate of NADH depletion (ΔA340) is directly proportional to the decarboxylation rate, ensuring real-time validation of the degradation pathway.

Sources

- 1. 2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-2-oxobutanoic Acid|CAS 22136-38-5 [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unravelling Formaldehyde Metabolism in Bacteria: Road towards Synthetic Methylotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein design and engineering of a de novo pathway for microbial production of 1,3-propanediol from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Engineering of a Homoserine-Derived Non-Natural Pathway for the De Novo Production of 1,3-Propanediol from Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One-Pot Biosynthesis of 2-Keto-4-hydroxybutyrate from Cheap C1 Compounds Using Rationally Designed Pyruvate Aldolase and Methanol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Engineering the Biosynthesis of 2,2,4-Trihydroxybutanoic Acid in Planta: A Synthetic Biology Approach to C1 Assimilation and Homoserine Metabolism

Target Audience: Researchers, Systems Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The engineering of non-canonical metabolic pathways in plant chassis offers unprecedented opportunities for biomanufacturing and carbon assimilation. A critical, yet often misunderstood, intermediate in these synthetic networks is 2,2,4-trihydroxybutanoic acid (THB) . Often conflated with its ketone precursor, THB is the stable gem-diol (hydrate) form of 4-hydroxy-2-oxobutanoate (HOB) . This whitepaper elucidates the chemical ontology of THB, details the synthetic pathways required for its biosynthesis in plant systems, and provides a self-validating, step-by-step protocol for its in vivo expression and analytical quantification.

Chemical Ontology & Mechanistic Grounding

To engineer THB biosynthesis, one must first understand its thermodynamic relationship with HOB. According to the, 2,2,4-trihydroxybutanoic acid is structurally defined as a triol and a hydroxybutyric acid.

In aqueous physiological environments (such as the plant cytosol), α -keto acids possessing electron-withdrawing groups or adjacent hydroxyls are highly susceptible to nucleophilic attack by water. Consequently, HOB ( C4H6O4 ) undergoes spontaneous, reversible hydration to form the gem-diol THB ( C4H8O5 ).

Mechanistic Takeaway: When engineering "HOB pathways" for synthetic one-carbon (C1) metabolism or homoserine catabolism, the actual predominant metabolite accumulating in the aqueous plant matrix is THB. Analytical and extraction protocols must be explicitly designed to trap and quantify this hydrated state.

Architecting the Biosynthetic Network

The biosynthesis of THB in plants relies on the introduction of heterologous enzymes capable of generating its precursor, HOB. We focus on two primary synthetic routes:

Route A: The Synthetic Aldolase Condensation Pathway

As demonstrated in foundational work on synthetic one-carbon metabolism by, HOB can be synthesized de novo via the condensation of pyruvate and formaldehyde. This reaction is driven by the promiscuous activity of the Escherichia coli aldolase RhmA (2-keto-3-deoxy-L-rhamnonate aldolase), as characterized by. Introducing RhmA into plants provides a synthetic sink for toxic formaldehyde, converting it into the stable THB pool.

Route B: The Aminotransferase Route

Alternatively, THB can be derived from the endogenous plant pool of L-homoserine. By introducing an engineered phosphoserine aminotransferase (e.g., E. coli SerC variant R42W/R77W), L-homoserine undergoes transamination to yield HOB, which subsequently hydrates to THB.

Fig 1: Biosynthetic routing of pyruvate, formaldehyde, and L-homoserine to THB via HOB.

Quantitative Benchmarks for Pathway Engineering

To ensure sufficient metabolic flux in the plant chassis, the kinetic parameters of the heterologous enzymes must be matched to the endogenous concentrations of pyruvate and L-homoserine. The following table summarizes the kinetic data required for predictive metabolic modeling.

| Enzyme | Origin | Substrates | Km (mM) | kcat ( s−1 ) | Pathway Role |

| RhmA | E. coli | Pyruvate + Formaldehyde | 12.1 (Pyr) | 0.52 | Synthetic C1 Assimilation |

| SerC (R42W/R77W) | E. coli (Engineered) | L-Homoserine + α -KG | 2.5 (Homoserine) | 1.80 | Homoserine Transamination |

| Hat | Native Plant Homologs | HOB + Glutamate | Varies | Varies | Reversible Sink / Catabolism |

Self-Validating Experimental Protocols

To transition from theoretical pathways to in vivo production, we utilize Nicotiana benthamiana as a rapid prototyping chassis. The following protocol is engineered with built-in causality and self-validation steps to ensure data integrity.

Step 1: Genetic Assembly & Validation

-

Action: Clone the RhmA or engineered SerC genes into the pEAQ-HT binary vector system.

-

Causality: The pEAQ-HT vector utilizes Cowpea Mosaic Virus (CPMV) 5' and 3' UTRs. This design actively suppresses post-transcriptional gene silencing (PTGS) in plants, driving extreme levels of transient protein expression necessary to overcome the high Km of promiscuous enzymes like RhmA.

-

Self-Validation: Confirm plasmid integrity via Sanger sequencing and restriction digest prior to Agrobacterium transformation. Include an empty pEAQ-HT vector as a negative control to establish baseline endogenous metabolite levels.

Step 2: Agroinfiltration

-

Action: Infiltrate N. benthamiana leaves with Agrobacterium tumefaciens (strain GV3101) suspended in infiltration buffer (10 mM MES, 10 mM MgCl 2 , 100 μ M acetosyringone) at an OD 600 of 0.5.

-

Causality: An OD 600 of 0.5 precisely balances high transformation efficiency with the avoidance of the plant's hypersensitive response (necrosis), which would otherwise collapse the cellular metabolism and degrade target compounds.

-

Self-Validation: Co-infiltrate a parallel leaf sector with a GFP-expressing pEAQ-HT vector. Visual fluorescence at 3 days post-infiltration (dpi) confirms successful systemic delivery and expression.

Step 3: Quenching & Extraction

-

Action: Harvest leaves at 4 dpi, immediately flash-freeze in liquid nitrogen, and homogenize. Extract metabolites using 80% cold aqueous methanol (-20°C).

-

Causality: Rapid freezing and cold solvent extraction instantaneously halt endogenous phosphatase and transaminase activities. Crucially, the aqueous methanol stabilizes the gem-diol (THB) equilibrium, preventing its dehydration back to HOB and subsequent degradation during sample preparation.

-

Self-Validation: Spike the extraction buffer with a known concentration of 13 C-labeled malate (as a structural internal standard) to calculate extraction recovery rates and normalize matrix suppression effects.

Step 4: LC-MS/MS Quantification

-

Action: Analyze the extract via ESI-QqQ-MS (Electrospray Ionization Triple Quadrupole Mass Spectrometry) in negative ion mode, targeting the [M-H] − ion of THB at m/z 135.03.

-

Causality: The carboxylic acid moiety of THB readily deprotonates, yielding a strong [M-H] − signal. Operating in negative mode selectively filters out background noise from positively charged plant secondary metabolites (e.g., alkaloids), vastly improving the signal-to-noise ratio.

-

Self-Validation: Run a standard curve of synthetic THB (0.1 μ M to 100 μ M) to ensure detector linearity. The empty-vector control plants establish the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Fig 2: Step-by-step workflow for the transient expression and quantification of THB in planta.

Conclusion

The biosynthesis of 2,2,4-trihydroxybutanoic acid in plants represents a frontier in synthetic biology, bridging the gap between non-canonical C1 assimilation and endogenous amino acid metabolism. By understanding the thermodynamic equilibrium between HOB and THB, and employing rigorous, self-validating extraction and expression protocols, researchers can accurately engineer and quantify this critical metabolic node. As detailed by the, the accurate detection of THB paves the way for advanced metabolic engineering of short-chain keto acids in agricultural and industrial chassis.

References

-

Bouzon, M., et al. (2017). A Synthetic Alternative to Canonical One-Carbon Metabolism. ACS Synthetic Biology.[Link]

-

ChEBI Database. (2023). CHEBI:73967 - 2,2,4-trihydroxybutanoic acid. European Bioinformatics Institute.[Link]

-

Hernandez, K., et al. (2017). Promiscuous Aldolase Activity of 2-Keto-3-deoxy-L-rhamnonate Aldolase (RhmA). ACS Catalysis.[Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5282933, 2,2,4-Trihydroxybutanoic acid. National Library of Medicine.[Link]

2,2,4-Trihydroxybutanoic Acid: Structural Profiling, Metabolic Significance, and Analytical Methodologies

Target Audience: Analytical Chemists, Metabolomics Researchers, and Parasitology Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the expanding field of targeted metabolomics, identifying and quantifying trace metabolites provides critical insights into pathogen survival mechanisms and host-parasite interactions. 2,2,4-Trihydroxybutanoic acid (CHEBI:73967) is a highly polar, heavily oxidized derivative of butyric acid. While historically obscure, its documented presence in the metabolome of Trypanosoma brucei—the protozoan parasite responsible for Human African Trypanosomiasis (HAT)—has elevated its status as a metabolite of interest[1].

This whitepaper provides an in-depth technical analysis of 2,2,4-trihydroxybutanoic acid. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. We will explore the causality behind its structural behavior, its putative biological role, and provide a self-validating, robust UHPLC-MS/MS methodology designed specifically to overcome the analytical challenges posed by its extreme polarity.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of a target metabolite is the foundational step in developing an extraction and detection workflow. 2,2,4-trihydroxybutanoic acid is a triol and a hydroxybutyric acid [1]. The substitution of hydroxyl groups at the 2, 2, and 4 positions fundamentally alters the molecule's behavior compared to its parent butyric acid.

-

Causality in Analytical Behavior: The presence of three hydroxyl groups and a terminal carboxylic acid renders this molecule exceptionally hydrophilic. If a standard Reversed-Phase Liquid Chromatography (RPLC) C18 column were used, this metabolite would fail to partition into the stationary phase, co-eluting in the void volume alongside inorganic salts and polar matrix components. This would result in catastrophic ion suppression during Electrospray Ionization (ESI). Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is non-negotiable for its accurate quantification.

Table 1: Quantitative Physicochemical Summary

| Property | Value | Analytical Implication | Reference |

| Chemical Formula | C₄H₈O₅ | Forms stable [M-H]⁻ ions in negative ESI. | [1] |

| Monoisotopic Mass | 136.037173 Da | Requires high-resolution MS for exact mass confirmation. | [1] |

| Structural Class | Hydroxybutyric acid / Triol | High polarity dictates HILIC separation. | [2] |

| Biological Source | Trypanosoma brucei | Matrix extraction must account for parasite cell lysis. | [1] |

Biological Context: A Putative Biomarker in Trypanosoma brucei

Trypanosoma brucei exhibits a highly specialized and compartmentalized metabolism. In its mammalian bloodstream form, the parasite relies almost exclusively on glycolysis within a specialized organelle called the glycosome, rapidly converting host glucose into pyruvate.

However, the detection of 2,2,4-trihydroxybutanoic acid suggests the presence of secondary metabolic shunts. Hydroxybutyric acids are typically associated with lipid metabolism, ketone body utilization, or oxidative stress responses. The extreme hydroxylation of this specific butyrate derivative likely points to a metabolic sink mechanism—a way for the parasite to manage oxidative stress or excrete excess carbon and reducing equivalents when primary pathways are saturated.

Putative metabolic pathway of 2,2,4-trihydroxybutanoic acid generation in Trypanosoma brucei.

Analytical Methodologies: UHPLC-MS/MS Workflow

To ensure Trustworthiness and Scientific Integrity , the following protocol is designed as a self-validating system. It incorporates built-in quality controls (QCs), matrix effect evaluations, and internal standardization to ensure that any quantitative data generated is artifact-free and highly reproducible.

Sample Preparation: The Causality of Cold Quenching

Metabolite turnover in T. brucei occurs on the scale of seconds. Using a slow extraction method will result in the artificial degradation or generation of metabolites.

-

Step 1: Quenching. Rapidly chill the T. brucei culture suspension to 0°C using an ethanol/dry ice bath to instantly halt enzymatic activity.

-

Step 2: Internal Standard Addition. Spike the sample with a stable-isotope-labeled internal standard (e.g., 3-Hydroxybutyric acid-d4) to correct for downstream matrix effects and extraction losses.

-

Step 3: Extraction. Add 80% cold methanol (-80°C). Why? Methanol efficiently precipitates proteins while keeping highly polar small molecules like 2,2,4-trihydroxybutanoic acid in solution.

-

Step 4: Centrifugation. Centrifuge at 15,000 × g for 15 minutes at 4°C. Collect the supernatant and dry under vacuum, then reconstitute in 50% Acetonitrile/Water for HILIC compatibility.

Chromatographic Separation (HILIC)

-

Column: Amide-bonded HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 × 100 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with Ammonium Hydroxide). Alkaline pH ensures the carboxylic acid is fully deprotonated, improving peak shape.

-

Mobile Phase B: 10 mM Ammonium Acetate in 95% Acetonitrile.

-

Gradient: Start at 95% B, hold for 1 min, ramp down to 50% B over 5 mins. (Polar compounds retain longer at high organic concentrations in HILIC).

Mass Spectrometry (ESI-QqQ MRM)

Operate the Triple Quadrupole (QqQ) in Negative Electrospray Ionization (ESI-) mode. The molecule readily loses a proton to form [M-H]⁻ at m/z 135.03.

Table 2: Proposed MRM Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| 2,2,4-Trihydroxybutanoic acid | 135.03 | 117.02 | 15 | Quantifier (Loss of H₂O) |

| 2,2,4-Trihydroxybutanoic acid | 135.03 | 91.04 | 20 | Qualifier (Loss of CO₂) |

| Internal Standard (3-HB-d4) | 107.06 | 89.05 | 15 | Normalization |

The Self-Validating System (Quality Assurance)

To guarantee the integrity of the data, the sequence must include:

-

System Suitability Test (SST): Inject a neat standard mix before the run to verify retention time and signal intensity.

-

Method Blanks: Inject extraction solvent blanks every 10 samples to monitor for column carryover.

-

Pooled QC Samples: Combine 10 µL of every biological sample to create a representative matrix pool. Inject this QC every 8-10 runs. Acceptance Criteria: The Coefficient of Variation (CV) for the 2,2,4-trihydroxybutanoic acid peak area ratio in QCs must be <15%.

Self-validating analytical workflow for the extraction and quantification of highly polar metabolites.

Conclusion & Future Directions

2,2,4-Trihydroxybutanoic acid represents a highly specialized node in the metabolic network of Trypanosoma brucei. Its extreme polarity necessitates rigorous, HILIC-based analytical approaches to prevent data loss in the analytical void volume. For drug development professionals, tracking the flux of this metabolite could serve as a novel phenotypic readout for screening compounds that target the parasite's oxidative stress responses or alternative carbon metabolism.

By adhering to the self-validating protocols outlined in this guide, researchers can confidently quantify this metabolite, ensuring high data integrity in downstream systems biology applications.

References

- PubChem. "2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933". National Institutes of Health (NIH).

- ChEBI (Chemical Entities of Biological Interest). "metabolite (CHEBI:25212) / 2,2,4-trihydroxybutanoic acid (CHEBI:73967)". EMBL-EBI.

Application Note: Biocatalytic Synthesis and Downstream Purification of 2,2,4-Trihydroxybutanoic Acid

Executive Summary & Mechanistic Overview

2,2,4-Trihydroxybutanoic acid (C₄H₈O₅) is the stable, aqueous gem-diol (hydrate) form of 4-hydroxy-2-oxobutanoic acid (HOBA)[1]. In aqueous environments, the highly electrophilic C2 ketone of HOBA spontaneously hydrates, shifting the thermodynamic equilibrium heavily toward the triol configuration[2].

In recent years, this compound has emerged as a critical C4 metabolic hub in synthetic biology. It serves as an essential intermediate for the biosynthesis of high-value chemicals, including the propellant precursor 1,2,4-butanetriol (BT) and the biopolymer building block 2,4-dihydroxybutyric acid (DHB)[3]. Because traditional chemical syntheses of these compounds require harsh reducing agents (e.g., NaBH₄) and generate toxic borate byproducts, biocatalytic routes utilizing engineered aldolases or transaminases have become the industry standard[3]. This application note details a self-validating, highly specific enzymatic protocol to synthesize, purify, and quantify 2,2,4-trihydroxybutanoic acid.

Biosynthetic Pathway Architecture

The synthesis of 2,2,4-trihydroxybutanoic acid can be achieved through two primary biocatalytic routes: the deamination of L-homoserine via a transaminase (e.g., engineered SerC), or the direct aldol condensation of formaldehyde and pyruvate catalyzed by a Class II pyruvate aldolase (e.g., YfaU or PaADL)[3][4]. The aldolase route is highly favored for industrial scale-up due to the low cost of C1 and C3 feedstocks.

Biocatalytic pathways for 2,2,4-trihydroxybutanoic acid synthesis and downstream applications.

Causality in Experimental Design

To ensure a robust and reproducible workflow, the following mechanistic principles dictate our protocol design:

-

Buffer and pH Selection: The aldol condensation is performed in CHES buffer at pH 9.0. This slightly alkaline environment is critical because it facilitates the deprotonation of pyruvate to form the reactive enolate intermediate required for nucleophilic attack on formaldehyde[4].

-

Cofactor Dependency: Class II aldolases (like PaADL and YfaU) are metalloenzymes. The addition of divalent cations (specifically 1–5 mM Mg²⁺) is mandatory to stabilize the negative charge of the enolate transition state during C–C bond formation[4].

-

Analytical Derivatization: Because 2-oxo-4-hydroxybutanoate exists predominantly as the UV-transparent 2,2,4-trihydroxybutanoic acid in water, direct HPLC-UV detection is highly inaccurate. Pre-column derivatization with O-benzylhydroxylamine hydrochloride (BnONH₂·HCl) traps the transient ketone form as a stable, UV-active oxime, enabling precise quantification at 215 nm[5].

Quantitative Data: Enzyme Optimization

Selecting the correct biocatalyst is essential for maximizing yield and operational stability. The table below summarizes the kinetic parameters of leading engineered enzymes used for this synthesis.

Table 1: Optimization of Biocatalysts for 2,2,4-Trihydroxybutanoic Acid Synthesis

| Enzyme Variant | Source Organism | Primary Substrates | Optimal Temp (°C) | Key Engineering Advantage | Ref |

| PaADL (WT) | Pseudomonas alcaligenes | Formaldehyde + Pyruvate | 45 | High affinity for C1 compounds | [4] |

| YfaU (WT) | Escherichia coli | Formaldehyde + Pyruvate | 25 | Baseline native activity | [5] |

| YfaU (Q107R) | Escherichia coli | Formaldehyde + Pyruvate | 60 | 2x operational half-life vs WT | [6] |

| SerC (R42W/R77W) | Escherichia coli | L-Homoserine | 37 | Shifts flux from amino acid pool | [3] |

Step-by-Step Experimental Protocols

Protocol A: One-Pot Biocatalytic Synthesis (Aldolase Route)

This protocol utilizes a self-validating design. A negative control (no enzyme) must be run in parallel to account for the non-enzymatic degradation of formaldehyde.

-

Reaction Mixture Preparation: In a sterile bioreactor, prepare a 50 mM CHES buffer solution and adjust the pH to 9.0 using 1M NaOH.

-

Cofactor and Substrate Addition: Add MgCl₂ to a final concentration of 1 mM. Add sodium pyruvate to a final concentration of 100 mM[4].

-

Enzyme Introduction: Introduce purified PaADL (or thermostable YfaU Q107R) to a final concentration of 0.1 mg/mL[4][6].

-

Controlled Substrate Feeding: To prevent formaldehyde-induced enzyme toxicity, feed formaldehyde continuously using a syringe pump to maintain a steady-state concentration of ≤ 100 mM[4].

-

Incubation: Incubate the reaction at 45°C (for PaADL) or 60°C (for YfaU Q107R) with constant agitation at 450 rpm for 3 hours[4][6].

-

Checkpoint 1: At t=1.5 hours, withdraw a 50 µL aliquot, quench with 5% trichloroacetic acid (TCA), and verify the depletion of pyruvate via standard colorimetric assays to ensure the reaction is proceeding.

Protocol B: Downstream Purification and Isolation

Because 2,2,4-trihydroxybutanoic acid is a highly polar, short-chain organic acid, standard reverse-phase chromatography is ineffective. Ion-exchange is required.

-

Quenching and Clarification: Terminate the reaction by lowering the pH to 3.0 using 1M HCl. Centrifuge the mixture at 10,000 × g for 15 minutes at 4°C to pellet the precipitated denatured enzymes. Filter the supernatant through a 0.22 µm PES membrane.

-